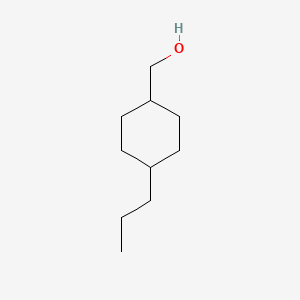

trans-4-Propylcyclohexanemethanol

Description

Properties

IUPAC Name |

(4-propylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-9-4-6-10(8-11)7-5-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBINQHSDMZNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980342 | |

| Record name | (4-Propylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376642-44-3, 63767-88-4 | |

| Record name | 4-Propylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376642-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-alpha-methylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063767884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Propylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-α-methylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Chain Length Variants

trans-4-Ethylcyclohexanemethanol (CAS: 75839-86-0)

- Molecular formula : C₉H₁₈O

- Boiling point : ~210°C (estimated lower than propyl analog due to reduced chain length)

- Density : ~0.86–0.88 g/cm³ (similar hydrophobic character)

- Applications : Used in liquid crystals but less thermally stable than the propyl variant .

trans-4-Butylcyclohexanemethanol (Hypothetical)

- Expected properties : Higher boiling point (>230°C) and density (~0.88–0.90 g/cm³) due to increased alkyl chain length. Likely reduced solubility in polar solvents compared to ethyl/propyl analogs.

Key Trend :

Longer alkyl chains enhance hydrophobicity and thermal stability but may reduce compatibility with polar matrices in liquid crystal applications .

Substituent Functional Group Variants

trans-4-(Trifluoromethyl)cyclohexanemethanol (CAS: MFCD29054589)

- Molecular formula : C₈H₁₃F₃O

- Unique properties : The trifluoromethyl group introduces strong electronegativity, increasing polarity and resistance to oxidation.

- Applications : Suitable for high-performance materials requiring chemical inertness, such as fluorinated liquid crystals or pharmaceutical intermediates .

trans-4-tert-Butylcyclohexanemethanol (CAS: 20691-53-6)

- Molecular formula : C₁₁H₂₂O

- Boiling point : ~225–230°C (similar to propyl variant but with bulkier substituent)

- Density : ~0.88 g/cm³

- Applications : The tert-butyl group improves steric hindrance, making it useful in asymmetric synthesis and chiral resolution processes .

Key Trend :

Electron-withdrawing groups (e.g., -CF₃) enhance polarity and stability, while bulky groups (e.g., tert-butyl) influence stereochemical outcomes in synthesis .

Physicochemical Data Table

Research Findings and Industrial Relevance

- Synthetic Efficiency : The propyl variant’s synthesis is optimized for scalability, whereas tert-butyl derivatives require stricter steric control .

- Thermal Performance : Propyl and ethyl analogs dominate liquid crystal displays (LCDs), while fluorinated variants are niche materials for extreme environments .

- Regulatory Landscape: The propyl compound’s HS code (2906199090) aligns with its role as a non-hazardous intermediate, contrasting with fluorinated compounds needing specialized handling .

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

One industrially relevant approach to preparing 4-substituted cyclohexylmethanols, including trans-4-Propylcyclohexanemethanol, involves catalytic hydrogenation of aromatic precursors such as para-cymene or related compounds. This method typically proceeds via:

- Electrochemical methoxylation of para-cymene to form alkoxybenzaldehydes.

- Hydrolysis of alkyl acetals to yield aldehydes.

- Catalytic hydrogenation in the presence of noble metal catalysts (Group VIII metals such as palladium or platinum) under high pressure (e.g., 100 atm) and elevated temperature (~130 °C).

- Fractional distillation to separate cis/trans isomers, with typical product mixtures containing about 70:30 trans to cis isomers.

This process is advantageous for industrial scale due to its simplicity and avoidance of harsh reagents.

Reduction of trans-4-Propylcyclohexanecarboxylic Acid or Derivatives

Another synthetic route involves the reduction of trans-4-propylcyclohexanecarboxylic acid or its esters to the corresponding alcohol. This can be achieved by:

- Conversion of the acid to an ester or mixed anhydride intermediate.

- Reduction using hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Purification by recrystallization or distillation.

While specific literature on this compound reduction is limited, analogous procedures for related cyclohexanemethanol derivatives are well documented.

Wittig Reaction and Subsequent Reduction

A synthetic approach reported for related cyclohexane derivatives involves:

- Formation of a vinyl-substituted cyclohexane intermediate via Wittig reaction using methyltriphenylphosphonium bromide and a ketone precursor.

- Subsequent hydrogenation or reduction to saturate the double bond and introduce the methanol group.

- Purification by flash chromatography and recrystallization.

Detailed Research Findings and Data

Reaction Conditions and Yields

Purification Techniques

Stereochemical Considerations

- The trans isomer of 4-propylcyclohexanemethanol is generally favored in catalytic hydrogenation due to thermodynamic stability.

- Fractional distillation and selective crystallization help enrich the trans isomer content.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Industrial Applicability |

|---|---|---|---|

| Electrochemical methoxylation + catalytic hydrogenation | Simple, scalable, good trans selectivity | Requires high pressure equipment | High, used industrially |

| Reduction of acid/ester derivatives | Straightforward, uses common reagents | May require hazardous hydrides | Moderate, common in lab synthesis |

| Wittig reaction + reduction | Good stereochemical control | Multi-step, requires chromatography | Low to moderate, specialized synthesis |

Q & A

Basic: What are the established synthesis methods for trans-4-Propylcyclohexanemethanol, and what are their key reaction conditions?

Answer:

The primary synthesis route involves catalytic hydrogenation or stereoselective reduction of substituted cyclohexanone derivatives. A notable method described by Carr, Gray, and McDonnell (1982) employs cyclohexene intermediates with propyl Grignard reagents under controlled anhydrous conditions . Key parameters include:

- Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for hydrogenation.

- Temperature : 60–80°C for optimal stereochemical control.

- Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.

Challenges include avoiding over-reduction and ensuring stereochemical purity. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Basic: What are the key physicochemical properties of this compound critical for its application in liquid crystal intermediates?

Answer:

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 222.5°C (760 mmHg) | |

| Density | 0.872 g/cm³ | |

| Solubility | Miscible in methanol | |

| LogP (Partition Coeff.) | ~5 (predictive) |

These properties enable its use as a polar mesogen in liquid crystal displays (LCDs), where thermal stability and compatibility with alkyl chain matrices are essential .

Basic: How can researchers ensure safe handling and storage of this compound in laboratory settings?

Answer:

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: What are the common challenges in achieving high stereochemical purity during synthesis, and how can they be addressed?

Answer:

Key challenges include:

- Diastereomer Formation : Competing cis-isomers due to incomplete stereoselectivity.

- Mitigation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .

- Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) or NMR using shift reagents (e.g., Eu(hfc)₃) .

Advanced: How do researchers resolve discrepancies in reported physicochemical data (e.g., boiling point) across sources?

Answer:

Discrepancies may arise from measurement techniques (e.g., dynamic vs. static boiling point methods). Best practices include:

Cross-Validation : Compare data from peer-reviewed journals and reputable databases (e.g., PubChem, Kanto Reagents) .

Experimental Replication : Use differential scanning calorimetry (DSC) for melting/boiling points and gas chromatography (GC) for purity .

Computational Modeling : Employ tools like COSMO-RS to predict properties when experimental data is scarce .

Advanced: What advanced analytical techniques are recommended for characterizing structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., cis-isomers) .

- Mass Spectrometry (HRMS) : Validate molecular weight (156.265 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for definitive stereochemical assignment .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for liquid crystal applications .

Advanced: How does the efficacy of this compound compare to structural analogs (e.g., ethyl/pentyl derivatives) in liquid crystal formulations?

Answer:

Comparative studies show:

- Alkyl Chain Length : Longer chains (e.g., pentyl) increase mesophase range but reduce polarity .

- Phase Behavior : The propyl derivative balances melting point (~138°C) and clearing point, optimizing nematic phase stability .

- Structure-Activity Relationships (SAR) : Substituent position (trans vs. cis) critically impacts dielectric anisotropy .

Advanced: What methodologies are used to assess environmental and toxicological impacts of this compound in research workflows?

Answer:

- Ecotoxicology : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) .

- Biodegradation : Use closed-bottle tests (OECD 301D) to evaluate persistence .

- Waste Management : Partner with certified disposal firms for incineration or solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.